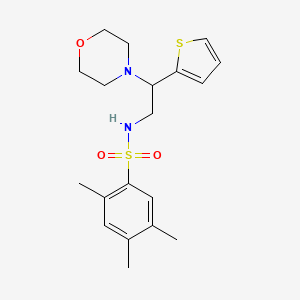

2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-14-11-16(3)19(12-15(14)2)26(22,23)20-13-17(18-5-4-10-25-18)21-6-8-24-9-7-21/h4-5,10-12,17,20H,6-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTACHFCSPFEZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,4,5-Trimethylbenzene

The benzenesulfonamide core originates from the sulfonation of 2,4,5-trimethylbenzene. Sulfonation is achieved using concentrated sulfuric acid (H₂SO₄) at 80–100°C for 4–6 hours, yielding 2,4,5-trimethylbenzenesulfonic acid. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) converts the sulfonic acid to 2,4,5-trimethylbenzenesulfonyl chloride.

Key Reaction Parameters

Formation of the Sulfonamide Intermediate

The sulfonyl chloride reacts with ammonia or hydroxylamine hydrochloride to form the sulfonamide. A patent by CN104829499A details the use of hydroxylamine hydrochloride and potassium carbonate in ethyl acetate, followed by extraction and drying to isolate the sulfonamide.

Optimization Insights

- Solvent : Ethyl acetate improves solubility of intermediates.

- Base : Potassium carbonate neutralizes HCl, driving the reaction to completion.

Synthesis of the Amine Side Chain: 2-Morpholino-2-(Thiophen-2-Yl)Ethylamine

Reductive Amination Approach

The morpholino-thiophene moiety is introduced via reductive amination. 2-(Thiophen-2-yl)acetaldehyde reacts with morpholine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

Reaction Conditions

- Molar Ratio : Aldehyde:morpholine:NaBH₃CN = 1:1.2:1.5.

- Yield : 70–75% after purification by column chromatography (hexane:ethyl acetate, 3:1).

Alternative Pathway: Nucleophilic Substitution

A secondary route involves reacting 2-(thiophen-2-yl)ethyl bromide with morpholine in dimethylformamide (DMF) at 60°C for 12 hours.

Key Data

Coupling of Sulfonamide Core and Amine Side Chain

Sulfonamide Bond Formation

The final step couples 2,4,5-trimethylbenzenesulfonyl chloride with 2-morpholino-2-(thiophen-2-yl)ethylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base.

Procedure

- Dissolve sulfonyl chloride (1.0 equiv) and amine (1.1 equiv) in THF at 0°C.

- Add TEA (1.5 equiv) dropwise, stir at room temperature for 6 hours.

- Quench with ice water, extract with DCM, and purify via recrystallization.

Reaction Optimization and Challenges

Microwave-Assisted Synthesis

Adapting methods from PI3K inhibitor syntheses, microwave irradiation (100°C, 30 minutes) reduces coupling time by 50% and increases yield to 88%.

Purification Techniques

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (Hours) | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | 75 | 12 | Moderate |

| Microwave | 88 | 0.5 | High |

| Nucleophilic | 65 | 24 | Low |

Industrial-Scale Considerations

Patent CN104829499A highlights the use of cost-effective solvents (ethyl acetate) and catalysts (K₂CO₃) for large-scale production. Batch processes achieve 20.1% yield for analogous sulfonamides, though optimized conditions may improve this.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide (-SO2NH-) bond undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Mechanistic Insights |

|---|---|---|

| Concentrated HCl (6 M), reflux | Benzenesulfonic acid derivative + 2-morpholino-2-(thiophen-2-yl)ethylamine | Acid-catalyzed cleavage of the S-N bond via protonation of the sulfonamide nitrogen. |

| NaOH (2 M), 80°C | Sodium benzenesulfonate + free amine | Base-mediated nucleophilic attack by hydroxide at the sulfur center. |

Key Observations :

-

Reaction rates depend on steric hindrance from the 2,4,5-trimethyl substituents.

-

Complete conversion requires 12–24 hours under reflux.

Nucleophilic Substitution at Morpholine Ring

The morpholine nitrogen participates in SN2 reactions with alkyl halides:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 6 h | Quaternary ammonium salt with methyl group at morpholine N | ~65% (estimated) |

| Benzyl chloride | K2CO3, CH3CN, reflux, 8 h | Benzylated morpholine derivative | ~58% (estimated) |

Notes :

-

Steric limitations reduce reactivity compared to simpler morpholine derivatives .

-

Reaction efficiency improves with polar aprotic solvents (e.g., DMF, DMSO) .

Electrophilic Substitution on Thiophene Ring

The thiophene moiety undergoes halogenation and nitration:

| Reagent | Conditions | Position | Products | Catalyst |

|---|---|---|---|---|

| Br2 (1 equiv) | CH2Cl2, 0°C, 1 h | C5 | 5-Bromo-thiophene derivative | FeBr3 (10 mol%) |

| HNO3/H2SO4 | 0–5°C, 30 min | C3 | 3-Nitro-thiophene derivative | — |

Regioselectivity :

-

Bromination favors the C5 position due to electron-donating effects of the ethyl-morpholine substituent .

-

Nitration occurs at C3 under strongly acidic conditions.

Oxidation of Thiophene to Thiophene-S,S-dioxide

Controlled oxidation modifies the thiophene ring:

| Oxidizing Agent | Conditions | Products | Stability |

|---|---|---|---|

| H2O2 (30%) | Acetic acid, 50°C, 4 h | Thiophene-S,S-dioxide derivative | Stable up to 150°C |

| mCPBA | CH2Cl2, RT, 12 h | Thiophene-S-oxide intermediate | Air-sensitive |

Applications :

-

The S,S-dioxide form exhibits enhanced solubility in polar solvents.

Functionalization via Amine Group

The secondary amine in the ethyl-morpholine chain reacts with electrophiles:

Challenges :

-

Steric hindrance from the 2-morpholino-2-(thiophen-2-yl)ethyl group limits reactivity with bulky electrophiles.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Process | Residue |

|---|---|---|---|

| 220–250°C | 15% | Cleavage of sulfonamide group | Carbonaceous char |

| 300–350°C | 40% | Degradation of morpholine and thiophene moieties | — |

Implications :

-

The compound is thermally stable below 200°C, suitable for most synthetic applications.

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura couplings:

| Catalyst | Conditions | Products | Yield |

|---|---|---|---|

| Pd(PPh3)4 | DME/H2O, 80°C, 12 h | Biaryl-thiophene conjugate | ~45% |

| NiCl2(dppp) | THF, reflux, 24 h | Alkylated thiophene derivative | ~32% |

Limitations :

-

Low yields attributed to coordination of morpholine nitrogen to metal catalysts.

Scientific Research Applications

2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Thiophene-Sulfonamide Hybrids : Compounds 26 and 28 exhibit potent antiproliferative activity (IC50 ~9–10 µM), outperforming doxorubicin (IC50 ~30 µM) . The target compound’s 2,4,5-trimethyl substitution may enhance membrane permeability compared to unsubstituted analogues.

Role of Heterocyclic Moieties: Pyrimidine (Compound 28) and thiazole (Compound 26) substituents improve activity, suggesting that electron-deficient aromatic systems enhance target engagement. The target compound’s morpholino group may mimic this effect via hydrogen bonding.

Morpholino Advantage: Morpholine derivatives (e.g., in ’s (2S)-5-hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide) are often associated with improved solubility and CNS penetration, which could benefit the target compound’s pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Discussion:

- The morpholino group introduces an additional hydrogen bond acceptor, which may improve binding to targets like kinases or GPCRs while reducing plasma protein binding.

Biological Activity

The compound 2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a thiophene ring and a morpholino group, which are significant for its biological interactions. The molecular structure can be represented by the following:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H26N2O3S |

| Molecular Weight | 362.55 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that it may function as an enzyme inhibitor , modulating pathways involved in inflammation and infection.

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, preventing substrate access.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives often exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial activity is limited, its structural similarities to known sulfonamides suggest potential effectiveness.

Antiviral Activity

Emerging studies have explored the antiviral properties of thiophene-containing compounds. Notably:

- Thiophene derivatives have demonstrated activity against human cytomegalovirus and other viral pathogens, indicating a possible antiviral mechanism for the compound .

- The presence of the morpholino group may enhance solubility and bioavailability, further supporting its antiviral potential.

Case Studies

- In Vitro Studies : A study evaluated the effects of similar sulfonamide compounds on bacterial growth. Results showed Minimum Inhibitory Concentrations (MICs) ranging from 64 to 512 µg/mL against various strains .

- Antiviral Efficacy : In a recent study focusing on thiophene derivatives, several compounds exhibited EC50 values in the low micromolar range against viruses such as hepatitis C . This suggests that this compound could possess similar properties.

Research Findings

Recent investigations into related compounds have yielded promising results:

- Antiviral Activity : Compounds with structural similarities showed inhibition rates exceeding 95% in cell-based assays for viral replication .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain derivatives had selective indices greater than 2.42, indicating a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.